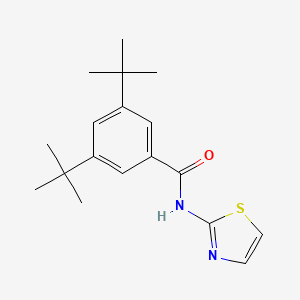![molecular formula C14H15N3O2S B5736322 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B5736322.png)
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site and preventing the hydrolysis of acetylcholine. This results in an increase in the concentration of acetylcholine, which enhances cholinergic neurotransmission and improves cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For instance, it has been reported to inhibit the growth of certain bacterial and fungal strains, such as Staphylococcus aureus and Candida albicans. Moreover, it has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of programmed cell death. Additionally, it has been reported to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine in lab experiments is its broad-spectrum biological activity. It can be used to study various biological processes, such as enzyme inhibition, antimicrobial activity, and anti-inflammatory activity. Moreover, it is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its potential toxicity. It is important to handle it with care and follow appropriate safety protocols to avoid any adverse effects.
Orientations Futures
There are several future directions for the research on 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine. One of the potential applications is in the development of novel antimicrobial agents. It can be used as a lead compound to design and synthesize more potent and selective inhibitors of bacterial and fungal growth. Another potential application is in the development of new anticancer agents. It can be used as a scaffold to design and synthesize molecules that target specific molecular pathways involved in cancer cell proliferation and survival. Moreover, it can be used to study the mechanism of action of certain enzymes and receptors, which can provide insights into their biological function and potential therapeutic targets.
Méthodes De Synthèse
The synthesis of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine involves the reaction of 4-nitrobenzaldehyde, thiourea, and piperidine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the thiazole ring. The yield of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. Moreover, it has been shown to possess potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are implicated in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
4-(4-nitrophenyl)-2-piperidin-1-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-17(19)12-6-4-11(5-7-12)13-10-20-14(15-13)16-8-2-1-3-9-16/h4-7,10H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIZATWRWBHFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-diisopropyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5736259.png)
![[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5736266.png)
![4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B5736271.png)


![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-methylbenzenecarboximidamide](/img/structure/B5736286.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-(2-thienyl)acetamide](/img/structure/B5736288.png)

![4-fluoro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5736297.png)

![2-[(4-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5736308.png)


![2-[3-(hydroxymethyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5736330.png)
